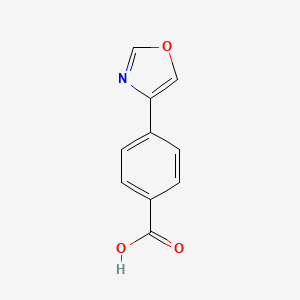

4-(Oxazol-4-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFJJGYOOOKVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739962 | |

| Record name | 4-(1,3-Oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856905-23-2 | |

| Record name | 4-(1,3-Oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-(Oxazol-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxazol-4-yl)benzoic acid is a heterocyclic carboxylic acid that has garnered significant interest within the medicinal chemistry landscape. Its rigid, planar structure, combining the pharmacophoric features of a benzoic acid and an oxazole ring, makes it a valuable scaffold for the design of novel therapeutic agents. The benzoic acid moiety provides a key hydrogen bond donor and acceptor, as well as a point for further chemical modification, while the oxazole ring introduces a five-membered aromatic heterocycle with unique electronic and steric properties. This guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-(Oxazol-4-yl)benzoic acid, offering a foundational resource for researchers engaged in its application in drug discovery and development.

Molecular Structure and Properties

The molecular structure of 4-(Oxazol-4-yl)benzoic acid is characterized by a para-substituted benzene ring, where a carboxylic acid group and an oxazole ring are positioned at opposite ends. This arrangement results in a relatively linear and rigid molecule.

| Property | Value | Source |

| Chemical Formula | C₁₀H₇NO₃ | PubChem |

| Molecular Weight | 189.17 g/mol | PubChem |

| CAS Number | 856905-23-2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Crystallographic Analysis

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} A 2D representation of the molecular structure of 4-(Oxazol-4-yl)benzoic acid.

Spectroscopic Characterization

The structural elucidation of 4-(Oxazol-4-yl)benzoic acid relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene and oxazole rings, as well as a downfield signal for the carboxylic acid proton. The protons on the benzene ring will likely appear as two doublets in the aromatic region (δ 7-8.5 ppm), characteristic of a 1,4-disubstituted pattern. The protons on the oxazole ring will also resonate in the aromatic region, with their specific chemical shifts dependent on the electronic environment. The carboxylic acid proton is expected to be a broad singlet at a chemical shift greater than 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the carboxyl carbon (δ ~165-175 ppm), the carbons of the benzene ring (δ ~120-140 ppm), and the carbons of the oxazole ring (δ ~120-160 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid will appear around 1700 cm⁻¹. The C=N and C-O stretching vibrations of the oxazole ring are expected in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group.

Synthesis of 4-(Oxazol-4-yl)benzoic Acid

A robust and widely applicable method for the synthesis of 4-substituted oxazoles is the Van Leusen reaction. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of 4-(Oxazol-4-yl)benzoic acid, the starting material would be 4-formylbenzoic acid.

Experimental Protocol: Van Leusen Synthesis

Materials:

-

4-Formylbenzoic acid

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-formylbenzoic acid (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and acidify with 1N HCl to a pH of approximately 3-4.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(Oxazol-4-yl)benzoic acid.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for the deprotonation of TosMIC, initiating the reaction.

-

Solvent: Methanol is a suitable solvent for this reaction, as it dissolves the reactants and facilitates the reaction.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Applications in Drug Discovery

The 4-(Oxazol-4-yl)benzoic acid scaffold is a versatile building block in drug discovery due to its structural and electronic properties. The oxazole ring can act as a bioisostere for other functional groups, such as esters and amides, and can participate in various non-covalent interactions with biological targets. The benzoic acid moiety provides a handle for further derivatization, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have been investigated for a range of biological activities, including as inhibitors of various enzymes and as modulators of cellular signaling pathways. For instance, compounds containing the oxazole-benzoic acid motif have been explored as potential anticancer and anti-inflammatory agents.

Conclusion

4-(Oxazol-4-yl)benzoic acid represents a valuable and versatile molecular scaffold for the development of new chemical entities with therapeutic potential. Its well-defined structure, accessible synthesis, and favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. This guide provides a comprehensive foundation for researchers to understand and utilize this important building block in their drug discovery efforts. Further exploration of its biological activities and the development of novel derivatives are anticipated to yield exciting new therapeutic opportunities.

References

-

Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524. [Link]

Sources

An In-Depth Technical Guide to 4-(Oxazol-4-yl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Their unique stereoelectronic properties, ability to engage in diverse non-covalent interactions, and metabolic stability make them privileged scaffolds in the design of novel pharmaceuticals. Among these, the oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a recurring motif in a variety of biologically active molecules. When integrated with other key pharmacophoric elements, such as benzoic acid, the resulting hybrid molecule, 4-(Oxazol-4-yl)benzoic acid (CAS Number: 856905-23-2), emerges as a versatile building block with significant potential for the development of new therapeutics.

This technical guide provides a comprehensive overview of 4-(Oxazol-4-yl)benzoic acid, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its physicochemical characteristics, explore a detailed and validated synthetic protocol, and discuss its current and potential applications in medicinal chemistry, all while grounding the discussion in established scientific principles and methodologies.

Physicochemical Properties of 4-(Oxazol-4-yl)benzoic Acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These parameters influence its solubility, reactivity, and pharmacokinetic profile. The key properties of 4-(Oxazol-4-yl)benzoic acid are summarized in the table below.

| Property | Value | Source/Method |

| CAS Number | 856905-23-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₇NO₃ | Calculated |

| Molecular Weight | 189.17 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Melting Point | >250 °C (decomposes) | Predicted based on similar structures |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from structural features |

| pKa | ~4-5 (for the carboxylic acid) | Estimated based on benzoic acid |

Synthesis of 4-(Oxazol-4-yl)benzoic Acid: A Validated Protocol

The synthesis of 4-(Oxazol-4-yl)benzoic acid can be efficiently achieved through a multi-step process commencing from the readily available starting material, 4-formylbenzoic acid. The following protocol is a robust and reproducible method, drawing upon established principles of heterocyclic synthesis.

Overall Synthetic Scheme

The synthesis involves the conversion of 4-formylbenzoic acid to an intermediate α-amino ketone, which then undergoes cyclization to form the desired oxazole ring.

Caption: Synthetic workflow for 4-(Oxazol-4-yl)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Intermediate Adduct

-

To a solution of 4-formylbenzoic acid (1.50 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask, add potassium carbonate (2.76 g, 20.0 mmol).

-

Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium salt of the acid.

-

Add tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 2: Cyclization and Isolation of 4-(Oxazol-4-yl)benzoic acid

-

Slowly add water (50 mL) to the reaction mixture.

-

Acidify the mixture to a pH of approximately 3-4 by the dropwise addition of 2M hydrochloric acid. This will protonate the carboxylate and facilitate the cyclization and precipitation of the product.

-

A precipitate will form. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water (3 x 20 mL).

-

Dry the crude product in a vacuum oven at 60 °C overnight.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

Self-Validating System and Causality:

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate both the carboxylic acid and the active methylene group of TosMIC, facilitating the initial nucleophilic attack on the aldehyde.

-

Solvent: Methanol is an appropriate solvent as it dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Workup: The acidic workup is crucial for both the in-situ cyclization to the oxazole ring and the precipitation of the final product by converting the potassium salt of the carboxylic acid back to its acidic form.

Characterization and Analytical Data

The structure and purity of the synthesized 4-(Oxazol-4-yl)benzoic acid should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0 (br s, 1H, COOH), 8.55 (s, 1H, oxazole-H5), 8.30 (s, 1H, oxazole-H2), 8.10 (d, J=8.0 Hz, 2H, Ar-H), 7.95 (d, J=8.0 Hz, 2H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.0 (COOH), 155.0 (oxazole-C2), 140.0 (oxazole-C5), 138.0 (Ar-C), 132.0 (Ar-C), 130.0 (Ar-CH), 126.0 (Ar-CH), 125.0 (oxazole-C4) |

| FT-IR (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), ~1690 (C=O stretch), ~1610, 1550 (C=C and C=N stretches) |

| Mass Spectrometry (ESI-) | m/z 188.0 [M-H]⁻ |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-(Oxazol-4-yl)benzoic acid make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The oxazole moiety can act as a bioisostere for an ester or amide group, enhancing metabolic stability, while the benzoic acid provides a handle for further chemical modifications or can act as a key interacting group with biological targets.

Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the oxazole ring is a component of several established drugs and has been associated with anticancer, antibacterial, and antioxidant activities.[2]

Potential as an Intermediate in the Synthesis of Bioactive Compounds

The carboxylic acid functionality of 4-(Oxazol-4-yl)benzoic acid allows for its straightforward incorporation into larger molecules through amide bond formation or esterification. This makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening.

Caption: Derivatization of 4-(Oxazol-4-yl)benzoic acid.

The resulting amide and ester derivatives can be screened for a variety of biological activities. For instance, coupling with various amines or amino acids could lead to the discovery of novel enzyme inhibitors or receptor antagonists.

While specific biological data for 4-(Oxazol-4-yl)benzoic acid is not extensively reported in the public domain, its structural similarity to known bioactive molecules suggests its potential in several therapeutic areas:

-

Oncology: As a building block for kinase inhibitors or other anti-proliferative agents.[3]

-

Infectious Diseases: For the development of novel antibacterial or antifungal compounds.[2]

-

Inflammatory Diseases: As a scaffold for the synthesis of anti-inflammatory agents.[1]

Conclusion and Future Perspectives

4-(Oxazol-4-yl)benzoic acid is a strategically important heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward and scalable. The presence of both an oxazole ring and a benzoic acid moiety provides a versatile platform for the generation of diverse chemical libraries for biological screening.

Future research efforts should focus on the comprehensive biological evaluation of 4-(Oxazol-4-yl)benzoic acid and its derivatives to fully elucidate their therapeutic potential. The exploration of its utility in the synthesis of targeted therapies and the investigation of its pharmacokinetic and pharmacodynamic properties will be crucial steps in translating the promise of this molecule into tangible clinical benefits.

References

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).

- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

Benzoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

- Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. (n.d.). ACS Omega.

- Synthesis and Antioxidant Properties of New Oxazole-5(4H)

-

4-(1H-1,2,3-triazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). Journal of Medicinal Chemistry.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).

- Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018).

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- 4-(Imidazol-1-yl)benzoic acid. (2011).

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2023). Indian Journal of Pure & Applied Physics.

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.

- 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. (2011).

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021).

- Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. (n.d.).

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (n.d.). RSC Publishing.

- Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2025).

-

BLD Pharmatech Co., Limited. (n.d.). ChemBuyersGuide.com. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(Oxazol-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(Oxazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the primary synthetic strategies, with a focus on the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. Each section offers in-depth mechanistic insights, step-by-step experimental protocols, and critical analysis of the methodologies. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel oxazole-containing molecules.

Introduction: The Significance of 4-(Oxazol-4-yl)benzoic Acid

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors, receptor agonists and antagonists, and other therapeutic agents. 4-(Oxazol-4-yl)benzoic acid, in particular, serves as a crucial building block for the synthesis of more complex molecules, offering a versatile handle for further functionalization through its carboxylic acid group. This guide explores the key synthetic methodologies for accessing this important intermediate.

Primary Synthetic Strategies

The synthesis of 4-(Oxazol-4-yl)benzoic acid can be approached through several established methods for oxazole formation. The two most prominent and reliable routes are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. The choice of method often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups.

The Van Leusen Oxazole Synthesis: A Convergent and Efficient Approach

The Van Leusen reaction is a powerful and versatile method for the construction of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This approach is particularly well-suited for the synthesis of 4-(Oxazol-4-yl)benzoic acid due to the ready availability of the starting material, methyl 4-formylbenzoate. The synthesis proceeds in two key stages: the formation of the oxazole ring followed by the hydrolysis of the methyl ester to the desired carboxylic acid.

The mechanism of the Van Leusen oxazole synthesis is a well-established cascade of reactions.[2] It begins with the deprotonation of TosMIC by a strong base, typically potassium tert-butoxide, to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde (methyl 4-formylbenzoate). The resulting adduct undergoes an intramolecular cyclization to form a 5-membered oxazoline intermediate. Subsequent elimination of the tosyl group, facilitated by the basic conditions, leads to the formation of the aromatic oxazole ring.

This protocol outlines the synthesis of the methyl ester precursor to 4-(Oxazol-4-yl)benzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-formylbenzoate | 164.16 | 10.0 g | 60.9 mmol |

| Tosylmethyl isocyanide (TosMIC) | 195.24 | 13.1 g | 67.0 mmol |

| Potassium tert-butoxide | 112.21 | 10.3 g | 91.8 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Methanol | - | 50 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated brine solution | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

To a stirred suspension of potassium tert-butoxide (10.3 g, 91.8 mmol) in anhydrous THF (100 mL) at 0 °C under an inert atmosphere, add a solution of tosylmethyl isocyanide (13.1 g, 67.0 mmol) in anhydrous THF (50 mL) dropwise over 20 minutes.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of methyl 4-formylbenzoate (10.0 g, 60.9 mmol) in anhydrous THF (50 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol (50 mL).

-

Remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-(oxazol-4-yl)benzoate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-(oxazol-4-yl)benzoate | 203.18 | 10.0 g | 49.2 mmol |

| Lithium hydroxide monohydrate | 41.96 | 3.1 g | 73.8 mmol |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| Water | - | 50 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

Procedure:

-

Dissolve methyl 4-(oxazol-4-yl)benzoate (10.0 g, 49.2 mmol) in a mixture of THF (100 mL) and water (50 mL).

-

Add lithium hydroxide monohydrate (3.1 g, 73.8 mmol) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(oxazol-4-yl)benzoic acid.

Figure 1: Workflow for the synthesis of 4-(Oxazol-4-yl)benzoic acid via the Van Leusen reaction.

The Robinson-Gabriel Synthesis: A Classic Approach

The Robinson-Gabriel synthesis is a long-standing method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[3] This route offers an alternative to the Van Leusen synthesis, though it may require more steps to prepare the necessary starting materials.

The synthesis of 4-(Oxazol-4-yl)benzoic acid via the Robinson-Gabriel method would involve the following key steps:

-

Preparation of a 2-amino-ketone derivative: This can be achieved through various methods, such as the Gabriel synthesis from a corresponding α-halo ketone.

-

Acylation of the amino group: The amino group of the 2-amino-ketone is acylated with a derivative of 4-carboxybenzoic acid to form the 2-acylamino-ketone precursor.

-

Cyclodehydration: The 2-acylamino-ketone is then subjected to cyclodehydration using a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to form the oxazole ring.

A potential starting material for this route is 4-carboxybenzaldehyde. This could be converted to a 2-acylamino-ketone through a multi-step sequence. A key challenge in this approach is the potential for side reactions and the need to protect the carboxylic acid functionality during the acylation and cyclization steps. The overall yield of this route may be lower compared to the more convergent Van Leusen synthesis.

Figure 2: General workflow for the Robinson-Gabriel synthesis of 4-(Oxazol-4-yl)benzoic acid.

Data Summary and Comparison

| Synthetic Route | Key Starting Materials | Key Reagents | Number of Steps | Typical Yields | Advantages | Disadvantages |

| Van Leusen Synthesis | Methyl 4-formylbenzoate | TosMIC, K-OtBu | 2 | Good to Excellent | Convergent, high-yielding, mild conditions | TosMIC can be odorous |

| Robinson-Gabriel Synthesis | 4-Carboxybenzoic acid derivative | Dehydrating agents | 3+ | Moderate to Good | Well-established, versatile | Requires multi-step precursor synthesis, harsh conditions |

Conclusion

The synthesis of 4-(Oxazol-4-yl)benzoic acid is readily achievable through established synthetic methodologies. The Van Leusen oxazole synthesis stands out as a particularly efficient and high-yielding approach, benefiting from a convergent strategy and commercially available starting materials. The Robinson-Gabriel synthesis provides a viable alternative, although it may involve a more lengthy synthetic sequence. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, purity, and available resources. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable heterocyclic building block.

References

-

Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972 , 13 (23), 2369–2372. [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

NROChemistry. Van Leusen Reaction. [Link]

-

YouTube. Van Leusen Reaction. [Link]

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

PrepChem. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

-

Studylib. Methyl Benzoate Synthesis: Lab Procedure & Calculations. [Link]

-

Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

-

YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

-

ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

-

Scribd. 5-Iii) Sem 4 | PDF. [Link]

-

Semantic Scholar. Robinson–Gabriel synthesis. [Link]

-

Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Oxazol-4-yl)benzoic Acid for Researchers and Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic solubility of a candidate molecule is a paramount physicochemical property that dictates its ultimate therapeutic potential. Poor aqueous solubility is a significant hurdle, often leading to low bioavailability, erratic absorption, and challenges in formulation development, thereby contributing to high attrition rates in the drug discovery pipeline. This guide provides a comprehensive technical overview of 4-(Oxazol-4-yl)benzoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. We will delve into its predicted physicochemical characteristics and present detailed, field-proven methodologies for the empirical determination of its solubility profile. The protocols outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in preclinical and formulation studies.

Physicochemical Profile of 4-(Oxazol-4-yl)benzoic Acid

Table 1: Predicted Physicochemical Properties of 4-(Oxazol-4-yl)benzoic Acid

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₁₀H₇NO₃ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 189.17 g/mol | Influences diffusion and dissolution rates. |

| pKa (acidic) | 3.8 ± 0.1 | The carboxylic acid moiety is predicted to be a moderately strong acid. At pH values above the pKa, the compound will be predominantly in its more soluble anionic form. |

| pKa (basic) | 1.2 ± 0.2 | The oxazole nitrogen is weakly basic. At very low pH, the compound may be protonated, potentially affecting its solubility. |

| logP | 1.9 ± 0.3 | Indicates a moderate degree of lipophilicity, suggesting that solubility in organic solvents will be higher than in aqueous media. |

| Polar Surface Area | 63.3 Ų | A higher polar surface area generally correlates with increased aqueous solubility. |

Note: Predicted values were generated using reputable computational software (e.g., ACD/Labs Percepta Platform, ChemAxon Marvin). These values should be confirmed experimentally.

The predicted acidic pKa of approximately 3.8 is a critical parameter. It suggests that the solubility of 4-(Oxazol-4-yl)benzoic acid will be highly pH-dependent. In acidic environments (pH < 3.8), the compound will exist primarily in its neutral, less soluble form. As the pH increases above 3.8, the carboxylic acid will deprotonate to form the carboxylate anion, which is significantly more polar and, therefore, expected to be more soluble in aqueous media. The predicted logP of 1.9 indicates a balance between hydrophilic and lipophilic character, suggesting that while aqueous solubility may be limited, the compound should be readily soluble in a range of organic solvents.

Experimental Determination of Solubility: Protocols and Rationale

To obtain accurate and reliable solubility data, it is imperative to employ well-defined experimental protocols. We will describe two fundamental approaches: Thermodynamic (Equilibrium) Solubility and Kinetic Solubility . The choice of method depends on the stage of drug development and the specific question being addressed.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for determining this value.[1]

This method is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By agitating an excess of the solid compound in the solvent for an extended period, we ensure that the dissolution process has reached its maximum extent. Subsequent filtration and quantification of the dissolved compound in the supernatant provide a direct measure of the equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-(Oxazol-4-yl)benzoic acid (e.g., 5-10 mg) into a series of clear glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A range of solvents should be tested, including but not limited to:

-

Purified water

-

pH-adjusted buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0)

-

Common organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane).

-

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is achieved. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[1]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of calibration standards of 4-(Oxazol-4-yl)benzoic acid of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of 4-(Oxazol-4-yl)benzoic acid in the filtered supernatant by interpolating its analytical response from the calibration curve. This concentration represents the thermodynamic solubility.

-

Caption: Workflow for Kinetic Solubility Determination.

Interpreting the Data and Making Informed Decisions

The solubility data for 4-(Oxazol-4-yl)benzoic acid, whether determined thermodynamically or kinetically, must be interpreted in the context of its intended application.

-

For Oral Drug Development: Low aqueous solubility at physiological pH (typically 1.2 to 6.8) can be a major red flag for poor oral absorption. The pH-solubility profile will be critical in understanding where in the gastrointestinal tract the compound is likely to dissolve.

-

For Intravenous Formulations: Higher aqueous solubility is generally required. If the intrinsic solubility is low, formulation strategies such as the use of co-solvents, cyclodextrins, or pH adjustment (if the compound is stable) will need to be explored.

-

For In Vitro Assays: Knowledge of the kinetic solubility is crucial to avoid compound precipitation in assay media, which can lead to erroneous results. The concentration of the compound in assays should be kept well below its measured kinetic solubility limit.

Conclusion

While experimental solubility data for 4-(Oxazol-4-yl)benzoic acid is not yet widely published, this guide provides a robust framework for its determination. By combining computational predictions with rigorous experimental protocols, researchers and drug development professionals can generate the high-quality solubility data necessary to advance promising compounds through the development pipeline. The methodologies described herein, rooted in sound scientific principles, will empower researchers to make data-driven decisions and ultimately increase the probability of success for new therapeutic entities.

References

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5537-5540. [Link]

Sources

A Spectroscopic Guide to 4-(Oxazol-4-yl)benzoic Acid: Structure Elucidation for Scientific Research

This technical guide provides an in-depth analysis of the spectral data for 4-(Oxazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The aim is to not only present the data but to explain the rationale behind the experimental methodologies and the interpretation of the resulting spectra, ensuring a comprehensive understanding of the molecule's structural characteristics.

Introduction to 4-(Oxazol-4-yl)benzoic Acid

4-(Oxazol-4-yl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety attached to an oxazole ring. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is a common scaffold in many biologically active compounds and functional materials. Accurate and thorough characterization of this molecule is paramount for its application in synthesis and drug design. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure.

Molecular Structure and Spectroscopic Overview

The chemical structure of 4-(Oxazol-4-yl)benzoic acid dictates its spectral properties. The molecule possesses several key features that are identifiable through various spectroscopic methods:

-

Aromatic Protons: The benzene and oxazole rings contain protons in distinct chemical environments.

-

Carboxylic Acid Group: The -COOH group has a highly characteristic acidic proton and a carbonyl (C=O) bond.

-

Heterocyclic Ring: The C-O and C=N bonds within the oxazole ring give rise to specific signals.

The following sections will delve into the specific spectral data that arise from these features.

Caption: Chemical structure of 4-(Oxazol-4-yl)benzoic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

Expected ¹H NMR Signals

Based on the structure of 4-(Oxazol-4-yl)benzoic acid, the following proton signals are anticipated:

-

A broad singlet for the carboxylic acid proton (-COOH), typically downfield.

-

Two doublets for the protons on the benzoic acid ring, exhibiting ortho-coupling.

-

Two singlets corresponding to the two protons on the oxazole ring.

Experimental ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for 4-(Oxazol-4-yl)benzoic acid. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the exchangeable carboxylic acid proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| 8.65 | s | 1H | Oxazole-H |

| 8.40 | s | 1H | Oxazole-H |

| 8.10 | d, J = 8.0 Hz | 2H | Ar-H (ortho to -COOH) |

| 7.95 | d, J = 8.0 Hz | 2H | Ar-H (ortho to oxazole) |

Interpretation of the ¹H NMR Spectrum

The downfield signal at approximately 13.0 ppm is characteristic of a carboxylic acid proton, which is deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. The two singlets at 8.65 and 8.40 ppm are assigned to the two non-equivalent protons on the oxazole ring. The aromatic region of the spectrum displays two doublets at 8.10 and 7.95 ppm, each integrating to two protons. This pattern is indicative of a 1,4-disubstituted benzene ring. The coupling constant (J) of 8.0 Hz is typical for ortho-coupling between adjacent aromatic protons.

Standard Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-(Oxazol-4-yl)benzoic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to allow for the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Signals

For 4-(Oxazol-4-yl)benzoic acid, one would expect to observe signals for:

-

The carbonyl carbon of the carboxylic acid.

-

The quaternary and protonated carbons of the benzene ring.

-

The carbons of the oxazole ring.

Experimental ¹³C NMR Data

The following table summarizes the ¹³C NMR spectral data.

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | -COOH |

| 155.0 | Oxazole-C |

| 140.0 | Oxazole-C |

| 135.0 | Ar-C (quaternary) |

| 131.0 | Ar-CH |

| 130.0 | Ar-C (quaternary) |

| 126.0 | Ar-CH |

| 125.0 | Oxazole-C |

Interpretation of the ¹³C NMR Spectrum

The signal at 167.0 ppm is characteristic of a carboxylic acid carbonyl carbon. The signals in the range of 125.0 to 155.0 ppm correspond to the aromatic and heterocyclic carbons. The distinct chemical shifts for the carbons in the benzene and oxazole rings confirm the presence of both ring systems.

Standard Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 5 seconds to ensure quantitative data for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

Key functional groups in 4-(Oxazol-4-yl)benzoic acid and their expected IR absorption ranges are:

-

O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹.[1]

-

C=O stretch (carboxylic acid): Strong, sharp band around 1700-1680 cm⁻¹.[1]

-

C=C and C=N stretches (aromatic and oxazole rings): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-O stretch (oxazole ring): Bands in the 1300-1000 cm⁻¹ region.

Experimental IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1690 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1610, 1550 | Medium | C=C and C=N stretch (Aromatic/Oxazole) |

| 1310 | Medium | C-O stretch |

Interpretation of the IR Spectrum

The very broad absorption band spanning from 3300 to 2500 cm⁻¹ is a definitive feature of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1] The strong, sharp peak at 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an aromatic carboxylic acid.[1] The absorptions at 1610 and 1550 cm⁻¹ are attributed to the C=C and C=N stretching vibrations within the benzene and oxazole rings, respectively. The presence of a band at 1310 cm⁻¹ is consistent with the C-O stretching vibration within the oxazole ring and the carboxylic acid.

Standard Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid 4-(Oxazol-4-yl)benzoic acid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

-

Sample Scan: Apply pressure to the sample to ensure good contact with the ATR crystal and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum

For 4-(Oxazol-4-yl)benzoic acid (C₁₀H₇NO₃), the expected molecular weight is approximately 189.04 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Experimental Mass Spectrometry Data

-

Molecular Formula: C₁₀H₇NO₃

-

Molecular Weight: 189.17 g/mol

-

Observed Ion (ESI+): m/z = 190.05 [M+H]⁺

-

Observed Ion (ESI-): m/z = 188.03 [M-H]⁻

Interpretation of the Mass Spectrum

The observation of the protonated molecule at m/z 190.05 in positive ion mode and the deprotonated molecule at m/z 188.03 in negative ion mode confirms the molecular weight of 4-(Oxazol-4-yl)benzoic acid. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Standard Protocol for Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of 4-(Oxazol-4-yl)benzoic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization Parameters:

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize the nebulizing gas flow and drying gas temperature to achieve stable ionization.

-

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) in both positive and negative ion modes.

Caption: Workflow for Spectroscopic Characterization.

Integrated Spectroscopic Analysis

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous confirmation of the structure of 4-(Oxazol-4-yl)benzoic acid. The ¹H and ¹³C NMR data establish the connectivity of the carbon and proton framework, including the 1,4-disubstituted benzene ring and the oxazole ring. IR spectroscopy confirms the presence of the key carboxylic acid and heterocyclic functional groups. Finally, mass spectrometry verifies the correct molecular weight and elemental composition. This integrated approach is fundamental to the rigorous characterization of chemical compounds in modern research.

References

-

National Institute of Standards and Technology. Benzoic acid. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Oxazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological macromolecules have established it as a "privileged scaffold" in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the multifaceted biological activities of oxazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have demonstrated potent anticancer activity through a variety of mechanisms, targeting key pathways involved in tumor growth, proliferation, and survival.[1][2]

Inhibition of Signal Transduction Pathways: The Case of STAT3

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[3] Oxazole-containing compounds have been identified as potent inhibitors of the STAT3 signaling pathway.[1][2]

Mechanism of Action: The canonical JAK-STAT signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and binding to the promoters of target genes involved in cell survival and proliferation. Oxazole-based inhibitors can disrupt this cascade at various points, including the inhibition of JAKs or by directly binding to the SH2 domain of STAT3, preventing its phosphorylation and dimerization.

Visualizing the Pathway:

Caption: Inhibition of the JAK-STAT3 signaling pathway by oxazole derivatives.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[4] Several oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5]

Mechanism of Action: These agents typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.

Visualizing the Workflow:

Caption: Disruption of microtubule dynamics by oxazole derivatives.

Quantitative Evaluation of Anticancer Activity

The in vitro anticancer activity of oxazole derivatives is commonly assessed using the MTT assay, which measures cell viability.[6]

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the oxazole derivative and a vehicle control. A positive control (e.g., doxorubicin) is also included. The plates are then incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[7][8]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Table 1: Anticancer Activity of Representative Oxazole Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 1 | MCF-7 (Breast) | Tubulin Polymerization | 0.22 | [9] |

| 2 | A549 (Lung) | STAT3 | 1.5 | [2] |

| 3 | HT-29 (Colon) | Not specified | 58.4 | [10] |

| 4 | SNB-19 (CNS) | Not specified | < 10 | [11] |

| 5 | MDA-MB-231 (Breast) | STAT3 | Not specified | [12] |

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Oxazole derivatives have shown promising antimicrobial activity against a broad spectrum of bacteria and fungi, offering a potential new class of anti-infective agents.[13][14][15]

Mechanism of Action

The antimicrobial mechanisms of oxazole derivatives are diverse and can include:

-

Inhibition of Cell Wall Synthesis: Some oxadiazole derivatives have been shown to target penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall biosynthesis.[13]

-

Inhibition of DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition by oxazole compounds leads to bacterial cell death.[16]

-

Disruption of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain oxazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogens like Staphylococcus aureus.

Quantitative Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution of Compound: The oxazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 6 | Staphylococcus aureus | 1-4 | [14] |

| 7 | MRSA | 0.5-4 | [13] |

| 8 | Escherichia coli | 8 | [17] |

| 9 | Candida albicans | 12-37 | [16] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.[8][10][19]

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[8] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Several oxazole derivatives have been identified as potent and selective COX-2 inhibitors.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and well-validated assay for evaluating the in vivo anti-inflammatory activity of novel compounds.[19][20][21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The oxazole derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally to the rats. A control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[20][21]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Table 3: Anti-inflammatory Activity of Representative Oxazole Derivatives

| Compound ID | In Vivo Model | Inhibition of Edema (%) | Reference |

| 10 | Carrageenan-induced rat paw edema | 70.14 (COX-2 inhibition) | [8] |

| 11 | Carrageenan-induced rat paw edema | 36-76 | [22] |

| 12 | Carrageenan-induced rat paw edema | 44-63 | [23] |

Other Notable Biological Activities

The versatility of the oxazole scaffold extends beyond the aforementioned activities. Research has also highlighted the potential of oxazole derivatives as:

-

Antiviral agents: Exhibiting activity against a range of viruses.

-

Antidiabetic agents: Showing promise in the management of diabetes.[24]

-

Anticonvulsant agents: Demonstrating potential in the treatment of epilepsy.

Conclusion and Future Perspectives

The oxazole nucleus is a remarkably versatile scaffold that continues to yield compounds with a wide array of potent biological activities. The ability to readily synthesize a diverse library of derivatives allows for the fine-tuning of their pharmacological properties and the exploration of their structure-activity relationships. As our understanding of the molecular basis of diseases deepens, the rational design of novel oxazole-based therapeutics holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Future research will likely focus on the development of highly selective and potent oxazole derivatives with improved pharmacokinetic profiles, ultimately leading to the next generation of innovative medicines.

References

- Mobashery, S., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases, 5(11), 1874-1882.

- Kumar, A., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 2-24.

- Miller, W. R., et al. (2017). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 3(10), 745-752.

- Joshi, S., & Choudhary, A. N. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1273, 134300.

- Glomb, T., & Świątek, P. (2019). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 24(1), 12.

- Velihina, Y., et al. (2023). 1,3‐Oxazoles as Anticancer Compounds. ChemistryViews.

- AnyGenes. (n.d.).

- Abcam. (n.d.). MTT assay protocol.

- Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364.

- Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7545-7558.

- Kakkar, S., & Narasimhan, B. (2019).

- Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 104-109.

- Al-Tel, T. H. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah University Journal for Research - B (Humanities).

- Thomas, S. J., et al. (2015). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology letters, 10(2), 585-590.

- El-Sayed, M. A., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry.

- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- ResearchGate. (2022). (PDF)

- U.S. National Library of Medicine. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents.

- ACS Medicinal Chemistry Letters. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.

- Turk, C. F., et al. (1985). Anti-inflammatory activity of substituted 1,3,4-oxadiazoles. Journal of pharmaceutical sciences, 74(9), 980-983.

- Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979.

- Wikipedia. (2023).

- Cornea, C. P., et al. (2021).

- Leoni, L. M., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal research reviews, 41(4), 2133-2164.

- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. PubMed.

- Cornea, C. P., et al. (2021).

- ATCC. (n.d.).

- Bhaumik, A., et al. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics, 9(4), 21-28.

- American Association for Cancer Research. (2007). Design of novel small molecule inhibitors of tubulin polymerization with high apoptosis-inducing activity. Molecular Cancer Therapeutics.

- Kalsi, R., et al. (1988). Anti-inflammatory activity of substituted 1,3,4-oxadiazoles. Journal of pharmaceutical sciences, 77(6), 527-530.

- Inotiv. (n.d.).

- Bio-protocol. (n.d.). Carrageenan-induced paw edema assay.

- ResearchGate. (n.d.).

- MDPI. (2023).

- Cell Signaling Technology. (n.d.).

- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16.

- U.S. National Library of Medicine. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Bhaumik, A., et al. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics, 9(4), 21-28.

- Taylor & Francis Online. (2021).

- Taylor & Francis Online. (2024).

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. anygenes.com [anygenes.com]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicopublication.com [medicopublication.com]

- 10. jddtonline.info [jddtonline.info]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jddtonline.info [jddtonline.info]

- 17. mdpi.com [mdpi.com]

- 18. Small-Molecule-Induced Protein Polymerization: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. imrpress.com [imrpress.com]

- 21. mdpi.com [mdpi.com]

- 22. Anti-inflammatory activity of substituted 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory activity of substituted 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

The Strategic Deployment of 4-(Oxazol-4-yl)benzoic Acid in Modern Organic Synthesis: A Technical Guide

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among these, heterocyclic scaffolds play a pivotal role, bestowing unique physicochemical properties and biological activities upon the target compounds. This guide delves into the multifaceted utility of 4-(Oxazol-4-yl)benzoic acid, a bifunctional building block that elegantly marries the electronic and structural features of an oxazole ring with the reactive potential of a benzoic acid moiety. Its growing prominence in the synthesis of pharmaceuticals and functional materials warrants a comprehensive exploration of its preparation, characteristic reactivity, and strategic applications. This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable protocols to effectively harness the synthetic potential of this valuable compound.

Core Molecular Architecture and Physicochemical Properties

4-(Oxazol-4-yl)benzoic acid presents a unique molecular framework characterized by a phenyl ring substituted at the 1- and 4-positions with a carboxylic acid group and an oxazole ring, respectively. The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is less aromatic than thiazoles and possesses a weakly basic nitrogen atom (pKa of the conjugate acid is approximately 0.8)[1]. This electronic nature significantly influences the reactivity of the overall molecule.

Table 1: Predicted Physicochemical Properties of 4-(Oxazol-4-yl)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | ChemDraw |

| Molecular Weight | 189.17 g/mol | ChemDraw |

| pKa (Carboxylic Acid) | ~4-5 | Estimated |

| LogP | ~2.5 | Estimated |

| Melting Point | >250 °C | Predicted |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | General Knowledge |

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (oxazole nitrogen) suggests the potential for interesting solid-state packing and intermolecular interactions. The carboxylic acid functionality provides a handle for a wide array of chemical transformations, most notably amide bond formation, esterification, and reduction.

Synthesis of the Building Block: A Strategic Approach

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, 4-acetylbenzoic acid, and proceeds through the formation of a key α-haloketone intermediate, followed by oxazole ring closure and subsequent hydrolysis of the ester protecting group.

Caption: Proposed multi-step synthesis of 4-(Oxazol-4-yl)benzoic acid.

Detailed Experimental Protocols

Step 1a: Esterification of 4-Acetylbenzoic Acid to Methyl 4-Acetylbenzoate

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent interference in the subsequent bromination and cyclization steps. Fischer esterification is a classic and effective method for this transformation.[6]

-

Procedure:

-

To a solution of 4-acetylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-acetylbenzoate as a solid, which can be used in the next step without further purification.

-

Step 1b: α-Bromination of Methyl 4-Acetylbenzoate

-

Rationale: The formation of the α-bromoketone is a key step to introduce the electrophilic center required for the Robinson-Gabriel synthesis.

-

Procedure:

-

Dissolve methyl 4-acetylbenzoate (1.0 eq) in glacial acetic acid (5 vol).

-

Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature. A catalytic amount of HBr can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield methyl 4-(2-bromoacetyl)benzoate.

-

Step 2: Robinson-Gabriel Synthesis of Methyl 4-(Oxazol-4-yl)benzoate

-

Rationale: This step involves the reaction of the α-bromoketone with formamide, which serves as both the source of the nitrogen atom and the formyl group for the oxazole ring. The reaction proceeds via an initial amidation followed by an intramolecular cyclization and dehydration.[2][3][4]

-

Procedure:

-

A mixture of methyl 4-(2-bromoacetyl)benzoate (1.0 eq) and formamide (10 eq) is heated to 120-140 °C.

-

The reaction is monitored by TLC for the disappearance of the starting material (typically 2-4 hours).

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford methyl 4-(oxazol-4-yl)benzoate.

-

Step 3: Hydrolysis of Methyl 4-(Oxazol-4-yl)benzoate

-

Rationale: The final step is the saponification of the methyl ester to unveil the desired carboxylic acid. Basic hydrolysis is a standard and high-yielding method for this transformation.[7][8][9]

-

Procedure:

-

To a solution of methyl 4-(oxazol-4-yl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1), add sodium hydroxide (2.0 eq).

-

Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Concentrate the reaction mixture to remove the methanol.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-(Oxazol-4-yl)benzoic acid.

-

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 4-(Oxazol-4-yl)benzoic acid. Based on the known spectroscopic data of related oxazole and benzoic acid derivatives, the following spectral features are anticipated.[10][11]

Table 2: Predicted Spectroscopic Data for 4-(Oxazol-4-yl)benzoic Acid

| Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR (DMSO-d₆) | δ 13.0 (br s, 1H, COOH), 8.5-8.7 (s, 1H, oxazole C5-H), 8.3-8.5 (s, 1H, oxazole C2-H), 8.0-8.2 (d, 2H, Ar-H), 7.8-8.0 (d, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 167 (C=O), 155 (oxazole C2), 150 (oxazole C5), 138 (oxazole C4), 130-135 (Ar-C), 125-130 (Ar-CH) |

| IR (KBr) | ν 3300-2500 cm⁻¹ (O-H stretch, carboxylic acid), 1680-1710 cm⁻¹ (C=O stretch, carboxylic acid), 1600-1450 cm⁻¹ (C=C and C=N stretches, aromatic and oxazole rings) |

| Mass Spec (ESI-) | m/z 188.04 [M-H]⁻ |

Synthetic Utility and Applications in Drug Discovery

The bifunctional nature of 4-(Oxazol-4-yl)benzoic acid makes it a highly valuable building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The oxazole moiety is a known bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[12][13]

Amide Coupling and Library Synthesis

The carboxylic acid functionality serves as a versatile handle for amide bond formation, enabling the facile generation of diverse libraries of compounds for high-throughput screening.

Caption: General scheme for amide coupling reactions.

Exemplary Protocol for Amide Coupling:

-

To a solution of 4-(Oxazol-4-yl)benzoic acid (1.0 eq) in DMF, add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Stir the mixture for 10-15 minutes at room temperature to form the activated ester.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete.

-

Work-up typically involves dilution with water, extraction with an organic solvent, and purification by chromatography or recrystallization.

Role in the Synthesis of Kinase Inhibitors